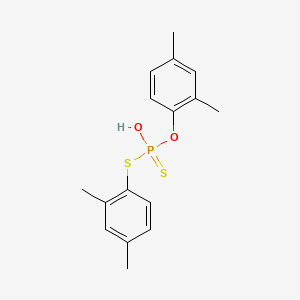

Dixylyl hydrogen dithiophosphate

Description

Dixylyl hydrogen dithiophosphate is an organophosphorus compound characterized by two xylyl (dimethylbenzyl) groups attached to a central phosphorus atom, with one hydrogen and two sulfur atoms completing the dithiophosphate ester structure (O,O′-diaryl hydrogen dithiophosphate). This compound belongs to the dithiophosphate family, where sulfur replaces oxygen in the phosphate backbone, enhancing its metal-chelating and redox properties.

Properties

CAS No. |

36182-29-3 |

|---|---|

Molecular Formula |

C16H19O2PS2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2,4-dimethylphenoxy)-(2,4-dimethylphenyl)sulfanyl-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H19O2PS2/c1-11-5-7-15(13(3)9-11)18-19(17,20)21-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,20) |

InChI Key |

GDEWWKNUZBVOJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=S)(O)SC2=C(C=C(C=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphorus Pentasulfide with Hydroxy Compounds

The classical and most commonly employed method for synthesizing dixylyl hydrogen dithiophosphate involves the reaction of phosphorus pentasulfide (P4S10) with the corresponding hydroxy compound, in this case, dixylyl alcohol or phenol derivatives.

Process Description :

The hydroxy compound is reacted with phosphorus pentasulfide in a molar ratio typically around 4:1 (hydroxy compound to P4S10) at temperatures ranging from 100°F to 400°F (approximately 38°C to 204°C). This reaction yields the 0,0-diesters of dithiophosphoric acid, also known as 0,0-dihydrocarbon dithiophosphoric acids.Reaction Conditions and Solvent Use :

When the resulting diester is insoluble in water, the hydrolysis step to produce the hydrogen dithiophosphate is carried out in the presence of a solvent, preferably the original hydroxy compound or a compatible alcohol, which dissolves both the diester and water.Hydrolysis Step :

The 0,0-dihydrocarbon dithiophosphoric acid is then reacted with equimolar amounts of water at temperatures ranging from 150°F to 250°F (65°C to 121°C), preferably 180°F to 240°F (82°C to 116°C), to replace one sulfur atom with oxygen, forming the hydrogen dithiophosphate.

Table 1: Typical Reaction Parameters for Preparation via P4S10 and Hydroxy Compound

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (Hydroxy compound : P4S10) | ~4:1 | Ensures complete reaction |

| Temperature (initial reaction) | 100°F - 400°F (38°C - 204°C) | Controlled heating required |

| Temperature (hydrolysis) | 150°F - 250°F (65°C - 121°C) | Preferably 180°F - 240°F |

| Solvent | Hydroxy compound or compatible alcohol | Facilitates solubility |

| Reaction time | Variable, typically several hours | Dependent on reactivity |

Continuous Process Using Phosphorus Pentasulfide and Alcohols

An advanced and industrially scalable method involves a continuous process wherein a liquid lower alkyl alcohol is reacted with solid phosphorus pentasulfide slurried in dialkyl dithiophosphoric acid within a stirred tank reactor.

Process Overview :

The reaction is conducted at temperatures between 20°C and 65°C, although temperatures up to 125°C may be used with caution due to the risk of uncontrolled reactions. The process includes a settling tube to separate the dialkyl dithiophosphoric acid product from unreacted phosphorus pentasulfide solids.Separation and Purification :

The product is withdrawn at a fluid velocity slower than the settling velocity of the phosphorus pentasulfide solids to ensure efficient separation. The liquid product is further purified using a hydroclone to remove residual solids before storage or further processing.Chlorination Step (Optional) :

For derivatives like dialkyl phosphorochloridothionate, the dialkyl dithiophosphoric acid product can be chlorinated in a controlled manner using diluted chlorine gas, enhancing yield and purity.

Table 2: Parameters of Continuous Process for Dialkyl Dithiophosphoric Acid Preparation

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 20°C - 65°C (preferred) | Up to 125°C with caution |

| Reaction time | 2 - 20 hours | Dependent on P4S10 reactivity |

| Separation method | Settling tube and hydroclone | Efficient solid-liquid separation |

| Chlorination gas | Chlorine diluted with inert gas | For further derivative synthesis |

| Yield | Up to 90% | High yield with controlled process |

Neutralization and Formation of Hydrogen Dithiophosphate

After obtaining the dialkyl dithiophosphoric acid or diester, neutralization with water or metal oxides (e.g., zinc oxide for zinc salts) leads to the formation of hydrogen dithiophosphates or their metal salts.

Neutralization Reaction :

The dialkyl dithiophosphoric acid reacts with water or metal oxides to form the corresponding hydrogen dithiophosphate or metal dithiophosphate salts, respectively. This step is crucial in tailoring the compound's properties for lubricant additive applications.Control of Product Properties :

The choice of alcohol or phenol (e.g., dixylyl alcohol) influences the hydrophobicity, thermal stability, and antiwear performance of the final compound. Longer or branched alkyl chains tend to improve lubricant properties but may affect solubility and reaction kinetics.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of P4S10 with Dixylyl Alcohol | P4S10, Dixylyl alcohol | 100-400°F, molar ratio ~4:1 | Straightforward, well-established | Requires careful temperature control |

| Hydrolysis of Diester to Hydrogen Dithiophosphate | Diester, Water | 150-250°F, solvent present | Produces hydrogen dithiophosphate | Solubility issues can arise |

| Continuous Stirred Tank Reactor Process | P4S10 slurry, Lower alkyl alcohol | 20-65°C, settling tube separation | Scalable, high yield | Complex equipment needed |

| Chlorination for Derivative Formation | Dialkyl dithiophosphoric acid, Chlorine | Controlled chlorine dilution | High purity derivatives | Requires handling of chlorine gas |

Research Results and Observations

The reaction of phosphorus pentasulfide with hydroxy compounds such as dixylyl alcohol reliably produces the corresponding diesters, which upon hydrolysis yield this compound with good purity and yield.

Continuous processes improve scalability and product consistency, with optimized temperature control and solid-liquid separation techniques enhancing yield and reducing impurities.

The structural variation of the alkyl or aryl groups attached to the dithiophosphate moiety significantly affects the physical and chemical properties of the product, influencing its application performance in lubricants.

Chemical Reactions Analysis

Types of Reactions

Dixylyl hydrogen dithiophosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form bis(dixylyl dithiophosphate).

Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.

Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by metal ions, forming metal dithiophosphates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like copper sulfate or zinc chloride are often used in substitution reactions.

Major Products

Oxidation: Bis(dixylyl dithiophosphate)

Reduction: Various sulfur-containing compounds

Substitution: Metal dithiophosphates (e.g., copper dixylyl dithiophosphate)

Scientific Research Applications

Dixylyl hydrogen dithiophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug delivery systems.

Industry: It is widely used in the mining industry as a flotation collector, aiding in the separation of valuable minerals from ores.

Mechanism of Action

The mechanism of action of dixylyl hydrogen dithiophosphate involves its ability to bind to metal ions. This binding facilitates the formation of stable complexes, which are essential in various industrial processes. The compound acts as a collector in flotation processes by adsorbing onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase.

Comparison with Similar Compounds

Hydrolytic Stability and Kinetics

Hydrolysis rates of dithiophosphates vary significantly with substituents. For example:

- Ethylphenol-based dithiophosphate (Compound 6): Hydrolyzes 8.0× faster than primary alcohol-derived dithiophosphate (Compound 1) due to steric and electronic effects of the aromatic group .

- Thiophenol-based dithiophosphate (Compound 13): Replacing oxygen with sulfur in the phenol group increases hydrolysis rate by 10× compared to primary thiol derivatives (Compound 10), highlighting the sensitivity of sulfur substitution to nucleophilic attack .

Table 1: Relative Hydrolysis Rates of Dithiophosphates

| Compound | Substituent | Hydrolysis Rate (Relative to Compound 1) |

|---|---|---|

| 1 | Primary alcohol | 1.0× (Baseline) |

| 6 | Ethylphenol | 8.0× |

| 10 | Primary thiol | 0.1× |

| 13 | Thiophenol | 10.0× |

Enzymatic and Chemical Degradation Resistance

Dithiophosphate analogs of cyclic dinucleotides (e.g., c-di-AMP) exhibit resistance to phosphodiesterase (PDE) degradation. For instance:

- c-(RpRp)-di-Aps and c-(RpSp)-di-Aps: No degradation observed after 24 hours with GdpP enzyme, demonstrating sulfur substitution's role in blocking enzymatic cleavage .

This contrasts with phosphate esters (e.g., diphenyl hydrogen phosphate), which lack sulfur and are more susceptible to hydrolysis and enzymatic activity .

Metal Chelation and Extraction Efficiency

- Dibutyl Dithiophosphate (DBDTP) : Extracts Gd(III) with efficiency increasing at higher pH (optimal at pH 5), attributed to deprotonation enhancing ligand-metal binding .

- Dipropyl Dithiophosphate : Used in copper precipitation, offering faster kinetics but lower stability compared to sulfide-based methods .

Table 2: pH-Dependent Extraction of Gd(III) with DBDTP

| pH | Extraction Efficiency (%) |

|---|---|

| 3 | 25 |

| 5 | 82 |

| 7 | 60 |

Antiwear Performance

- Isobutyl Dithiophosphate (Example 1A): In ASTM D7043 pump tests, this derivative showed a total wear loss of 21.9 mg, outperforming other formulations (e.g., 87.7 mg wear loss in unoptimized compositions) .

- Zinc Alkyl Dithiophosphates : Widely used in lubricants, these compounds form protective films on metal surfaces, reducing wear at temperatures up to 180°C .

Structural and Physical Properties

- Ammonium O,O′-Diethyl Dithiophosphate : Crystallographic studies reveal a layered structure with hydrophilic interiors (hydrogen-bonded ammonium and dithiophosphate) and hydrophobic ethyl exteriors, influencing solubility and thermal stability .

- Dixylyl Hydrogen Dithiophosphate : The bulky xylyl groups likely enhance steric hindrance, reducing hydrolysis rates compared to smaller alkyl derivatives but improving selectivity in flotation processes.

Biological Activity

Dixylyl hydrogen dithiophosphate (DHDP) is a phosphorus-containing compound with the molecular formula . It is part of a class of compounds known as dithiophosphates, which are recognized for their diverse biological activities and potential applications in various fields, including agriculture and environmental science. This article aims to explore the biological activity of DHDP, supported by data tables, case studies, and detailed research findings.

This compound exhibits several notable chemical properties:

- Molecular Weight : 335.42 g/mol

- Density : Approximately 1.11 g/mL at 25 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

These properties contribute to its functionality in biological systems and its interactions with various biological targets.

This compound has been studied for its inhibitory effects on certain enzymes and its potential as a chelating agent. Its biological activity can be summarized as follows:

- Enzyme Inhibition : DHDP can inhibit the activity of certain phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for cancer research.

- Chelation Properties : The compound has demonstrated the ability to bind metal ions, which can affect metal ion homeostasis in biological systems. This property is particularly relevant in studies of heavy metal toxicity.

Toxicity and Safety

Research indicates that DHDP exhibits moderate toxicity levels, particularly through inhalation and ingestion routes. Safety data suggest that it poses risks to aquatic life, necessitating careful handling and disposal.

Case Studies

- Impact on Aquatic Organisms : A study investigated the effects of DHDP on brown trout (Salmo trutta) exposed to mercury (Hg) in the presence of various dithiophosphates. It was found that DHDP significantly altered mercury uptake and distribution, indicating its potential role in mitigating heavy metal toxicity .

- Bacterial Degradation : Another research effort focused on the microbial degradation of DHDP by bacteria isolated from contaminated environments. The study revealed that specific bacterial strains could effectively degrade DHDP, leading to the formation of less harmful by-products .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing dixylyl hydrogen dithiophosphate, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting dithiophosphoric acid with alkylating agents under controlled conditions. For example, O,O-dimethyl hydrogen dithiophosphate derivatives are synthesized via neutralization reactions using phosphoric acid and alcohols, with stoichiometric ratios and temperature (e.g., 40–60°C) critical for yield optimization . Characterization via P NMR and FT-IR is recommended to confirm structural integrity and purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and P NMR can identify functional groups and confirm substitution patterns .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for detecting volatile decomposition products like hydrogen sulfide (HS) .

- Elemental Analysis : Validates molecular composition (e.g., C, H, S, P ratios) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of HS, a toxic byproduct .

- Waste Management : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of this compound influence its stability in antiwear formulations, and what strategies mitigate HS release?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and HS release kinetics. For example, BASF studies show that derivatives decompose above 60°C, requiring stabilization via amine additives (e.g., ditridecyl amine) to suppress HS formation .

- Reaction Engineering : Covalent modification (e.g., amine adducts) or encapsulation in polymer matrices can enhance thermal stability .

Q. What experimental designs effectively resolve contradictory data on the environmental stability of this compound under varying pH and humidity conditions?

- Methodological Answer :

- Factorial Design : Use multi-variable experiments (e.g., 2 designs) to isolate factors like pH, temperature, and humidity. For instance, ASTM D7043 standards for lubricant testing can be adapted to assess hydrolytic stability under controlled humidity .

- Surface Analysis : X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can correlate surface degradation with environmental conditions .

Q. How can the hydrogen sulfide (HS) release profile of this compound be harnessed for agricultural applications, and what in vitro models validate its efficacy?

- Methodological Answer :

- Controlled-Release Studies : Use Franz diffusion cells or plant hydroponic systems to monitor HS release rates and uptake in plant tissues .

- Biosensors : Electrochemical sensors or fluorescence probes (e.g., lead acetate strips) quantify HS in real-time, enabling dose-response studies in plant growth models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antiwear performance metrics of this compound across different lubricant formulations?

- Methodological Answer :

- Tribological Testing : Standardize protocols (e.g., ASTM D7043 Conestoga Pump Test) to compare wear rates under identical pressure and temperature conditions .

- Additive Synergy Analysis : Use High-Performance Liquid Chromatography (HPLC) to detect interactions between dithiophosphate derivatives and other additives (e.g., detergents) that may alter performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.